6-Amino-2-methoxypyrimidin-4(5H)-one
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Overview
Description
6-Amino-2-methoxypyrimidin-4(5H)-one is a heterocyclic compound with the molecular formula C5H7N3O2. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 6th position and a methoxy group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methoxypyrimidin-4(5H)-one typically involves the reaction of O-methylisourea sulfate with ethyl cyanoacetate. The reaction proceeds under controlled conditions to yield the desired product with a high degree of purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-methoxypyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-Amino-2-methoxypyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-methoxypyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 2-Amino-4-methoxypyrimidine
- 6-Amino-2-methoxypyrimidin-4-ol
- 4-Amino-2-methoxypyrimidine
Comparison: 6-Amino-2-methoxypyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-imino-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9) |
InChI Key |
NQFOXDYKQBYGDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=N)CC(=O)N1 |
Origin of Product |
United States |
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